Piboserod

Descripción general

Descripción

Piboserod es un antagonista selectivo del receptor 4 de 5-hidroxitriptamina, que es un receptor para la serotonina. Inicialmente fue desarrollado por GlaxoSmithKline para el manejo de la fibrilación auricular y el síndrome del intestino irritable . This compound también se ha investigado por su potencial en el tratamiento de la insuficiencia cardíaca crónica .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Piboserod actúa como un antagonista específico del receptor 4 de 5-hidroxitriptamina. Al bloquear este receptor, this compound inhibe los efectos de la serotonina en el reflejo peristáltico y la defecación, lo que es beneficioso en condiciones como el síndrome del intestino irritable. En el corazón, this compound reduce la capacidad de respuesta de los músculos cardíacos en fallo a la serotonina, lo que puede ayudar a mejorar la función cardíaca en pacientes con insuficiencia cardíaca crónica .

Safety and Hazards

Patients on Piboserod reported more adverse events during clinical trials, but the numbers were too small to identify specific safety issues . Although patients with chronic heart failure had a small but significant improvement in left ventricular ejection fraction when treated with this compound for 24 weeks, the result was not reflected in significant changes in other efficacy parameters, and its clinical relevance remains uncertain .

Análisis Bioquímico

Biochemical Properties

Piboserod acts as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor . The 5-HT4 receptor antagonists, like this compound, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies .

Cellular Effects

The cellular effects of this compound are primarily related to its antagonistic action on the 5-HT4 receptor . As 5-HT4 receptors are present in human atrial cells, when stimulated, they may cause atrial arrhythmias .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a specific antagonist of the 5-HT4 receptor . By blocking this receptor, this compound can inhibit the ability of serotonin to sensitize the peristaltic reflex and induce defecation .

Temporal Effects in Laboratory Settings

placebo .

Metabolic Pathways

Specific metabolic pathways involving this compound are not mentioned in the search results. Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .

Transport and Distribution

Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .

Subcellular Localization

Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Piboserod involucra varios pasos clave. El material de partida es típicamente un derivado de indol, que se somete a una serie de reacciones que incluyen alquilación, ciclización y amidación para formar el producto final. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para asegurar que se obtenga el producto deseado con alta pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción. Se implementan medidas de control de calidad en varias etapas para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Piboserod se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, dando lugar a diferentes análogos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en reacciones de sustitución, a menudo en presencia de una base.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Piboserod es único en su antagonismo selectivo del receptor 4 de 5-hidroxitriptamina. Los compuestos similares incluyen:

Cisaprida: Otro antagonista del receptor 4 de 5-hidroxitriptamina, pero con un perfil de seguridad diferente.

Tegaserod: Un agonista parcial del receptor 4 de 5-hidroxitriptamina, utilizado para condiciones gastrointestinales similares.

Prucaloprida: Un agonista selectivo del receptor 4 de 5-hidroxitriptamina, utilizado para el estreñimiento crónico.

Propiedades

IUPAC Name |

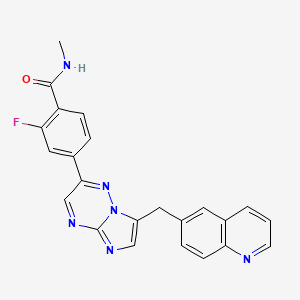

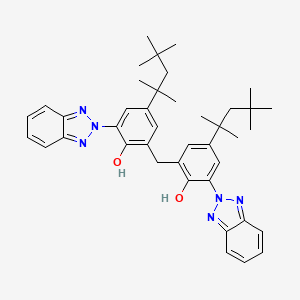

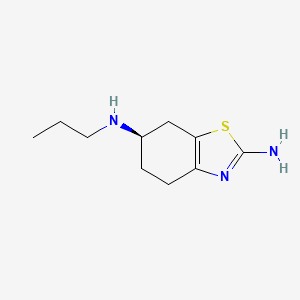

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCSJPATKXABRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165129 | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation. | |

| Record name | Piboserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

152811-62-6 | |

| Record name | Piboserod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piboserod [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piboserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBOSEROD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.